4-Hydroxybutane-1-sulfonic acid as a Defined Impurity Reference Standard for Busulfan Pharmaceutical Analysis
In pharmaceutical quality control, 4-hydroxybutane-1-sulfonic acid is specifically designated as 'Busulfan Impurity 3' and is used as a reference standard for method validation and ANDA submissions [1]. Its identity and purity are critical for accurate quantification of this specific degradant in Busulfan drug substance and product. While generic sulfonic acids might be considered for method development, only this specific compound with defined purity (typically NLT 98% by HPLC) provides the necessary traceability to pharmacopeial standards (USP/EP) . The use of any other compound would invalidate the regulatory filing and require extensive re-validation [2].
| Evidence Dimension | Regulatory Identity and Purity |
|---|---|
| Target Compound Data | Designated as Busulfan Impurity 3; supplied with detailed characterization data compliant with regulatory guidelines; purity NLT 98% (HPLC) |
| Comparator Or Baseline | Generic alkyl sulfonic acids or other hydroxy sulfonic acids (e.g., 3-hydroxypropane-1-sulfonic acid) |
| Quantified Difference | Unique regulatory identity (Busulfan Impurity 3); no alternative compound can serve as a direct reference standard for this specific impurity. |
| Conditions | Pharmaceutical reference standard for analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) for Busulfan. |
Why This Matters
For analytical and regulatory procurement, selecting the correct impurity reference standard is non-negotiable; substitution with a non-identical compound will lead to method failure and regulatory rejection.
- [1] SynZeal Research Pvt Ltd. Busulfan Impurity 3 | 26978-64-3. Product Datasheet. View Source
- [2] Naarini. 4-hydroxybutane-1-sulfonic acid | FIN-002. Product Information. View Source
